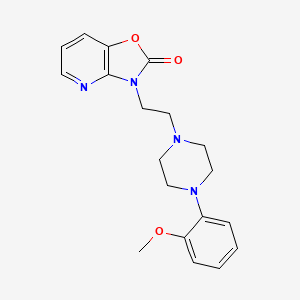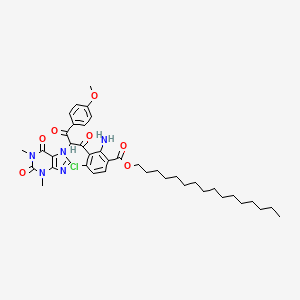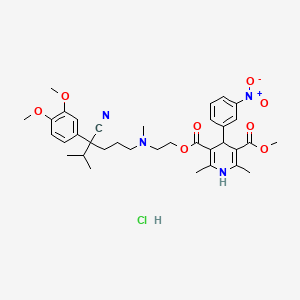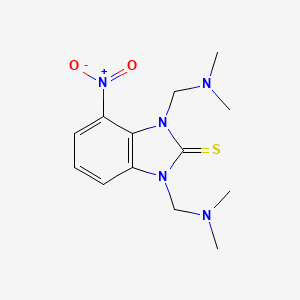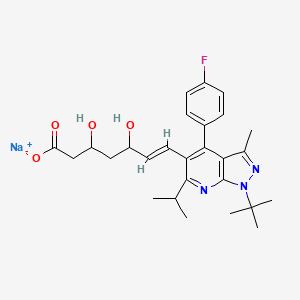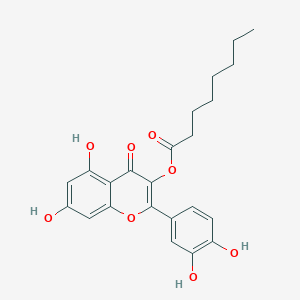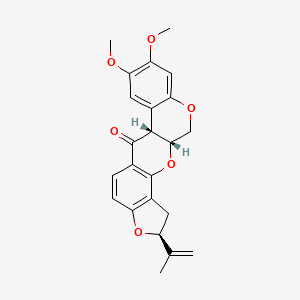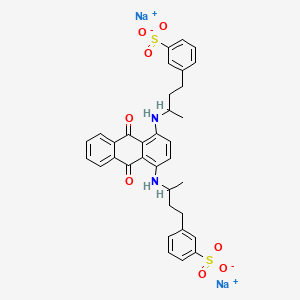
3-((2-(Dimethylamino)propoxy)methyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((2-(Dimethylamino)propoxy)methyl)pyridine is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with a dimethylamino group and a propoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-(Dimethylamino)propoxy)methyl)pyridine typically involves the reaction of 3-pyridinemethanol with 2-(dimethylamino)propyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-((2-(Dimethylamino)propoxy)methyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Applications De Recherche Scientifique
3-((2-(Dimethylamino)propoxy)methyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-((2-(Dimethylamino)propoxy)methyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved may include signal transduction cascades or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Dimethylamino)pyridine
- 3-(Dimethylamino)pyridine
- 4-(Dimethylamino)pyridine
Uniqueness
3-((2-(Dimethylamino)propoxy)methyl)pyridine is unique due to the presence of both a dimethylamino group and a propoxy group on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
102206-61-1 |
|---|---|
Formule moléculaire |
C11H18N2O |
Poids moléculaire |
194.27 g/mol |
Nom IUPAC |
N,N-dimethyl-1-(pyridin-3-ylmethoxy)propan-2-amine |
InChI |
InChI=1S/C11H18N2O/c1-10(13(2)3)8-14-9-11-5-4-6-12-7-11/h4-7,10H,8-9H2,1-3H3 |
Clé InChI |
DEFXBODZFIAWSS-UHFFFAOYSA-N |
SMILES canonique |
CC(COCC1=CN=CC=C1)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


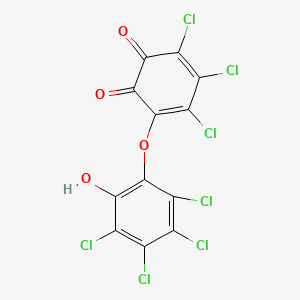
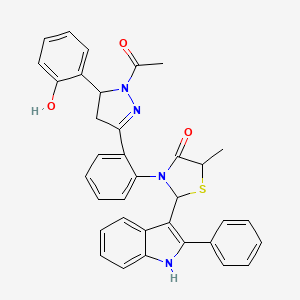

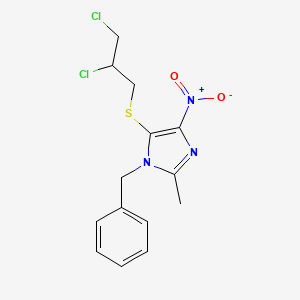
![2-bicyclo[2.2.1]hept-5-enylmethyl phenyl 4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl phosphite](/img/structure/B12736311.png)

